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Compound of Interest

Compound Name: Fexofenadine Impurity F

Cat. No.: B3111706

Introduction

Fexofenadine is a second-generation antihistamine used to treat allergy symptoms such as hay
fever and urticaria.[1][2] It is the active carboxylic acid metabolite of terfenadine and functions
as a selective peripheral H1 blocker.[3] During the synthesis and storage of fexofenadine,
several process-related and degradation impurities can arise. The identification and
guantification of these impurities are crucial for ensuring the quality, safety, and efficacy of the
final drug product. This application note provides detailed protocols and methods for the
chromatographic separation of fexofenadine and its key impurities using High-Performance
Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Key Fexofenadine Impurities

Several related compounds and degradation products of fexofenadine have been identified.
The British Pharmacopoeia lists four key impurities:

Impurity A: Keto-fexofenadine[4][5]

Impurity B: Meta-isomer of fexofenadine[4][5]

Impurity C: Methyl ester of fexofenadine[4][5]

Impurity D: Methyl ester of keto-fexofenadine[4]
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In addition to these, an oxidative degradation product, N-oxide of fexofenadine, has also been
identified.[6]

Experimental Protocols and Methodologies
Method 1: Stability-Indicating RP-HPLC Method

This method is designed for the determination of fexofenadine hydrochloride and its four main
related impurities (A, B, C, and D) in pharmaceutical tablets.[4]

Chromatographic Conditions:

Parameter Value

Column Hypersil BDS C18 (250 x 4.6 mm, 5 um)[4][5]

Phosphate buffer : Methanol (60:40, v/v). The

buffer consists of 0.05 M sodium phosphate with

Mobile Phase ] ) )
0.1% 1-octane sulphonic acid sodium salt and
1% triethylamine, adjusted to pH 2.7.[4]

Flow Rate 1.5 mL/min[4]

Detection UV at 215 nm[4]

Column Temperature Ambient[4]

Injection Volume 20 pL

Internal Standard Lisinopril[4]

Preparation of Solutions:

* Mobile Phase Preparation: Prepare a 0.05 M sodium phosphate buffer. Add 1 g of 1-octane
sulphonic acid sodium salt monohydrate and 10 mL of triethylamine per liter of buffer. Adjust
the pH to 2.7 with phosphoric acid. Mix 600 mL of this buffer with 400 mL of methanol. Filter
and degas the final mixture.[4]

o Standard Stock Solution (Fexofenadine): Accurately weigh and dissolve an appropriate
amount of fexofenadine hydrochloride reference standard in the mobile phase to obtain a
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concentration of 500 pg/mL.

o Standard Stock Solution (Impurities): Prepare individual stock solutions of Impurities A, B, C,
and D at a concentration of 100 ug/mL in the mobile phase.

o Working Standard Solution: Prepare a mixed working standard solution containing 50 pg/mL
of fexofenadine and appropriate concentrations of each impurity by diluting the stock
solutions with the mobile phase.

o Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer an amount of
powder equivalent to 50 mg of fexofenadine hydrochloride into a 100 mL volumetric flask.
Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with
the mobile phase. Filter the solution through a 0.45 um filter.[7]

Experimental Workflow for HPLC Analysis
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Caption: Workflow for the HPLC analysis of fexofenadine and its impurities.
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Method 2: Stability-Indicating RP-UPLC Method

This gradient UPLC method is suitable for the quantitative determination of process-related

impurities and forced degradation products of fexofenadine HCI.[5][6]

Chromatographic Conditions:

Parameter

Value

Column

Waters Acquity BEH C18 (100 x 2.1 mm, 1.7
Hm)[5][6]

Mobile Phase A

0.05% Triethylamine in water, pH adjusted to 7.0
with orthophosphoric acid[5][6]

Mobile Phase B

Water : Acetonitrile (10:90, v/v)[5][6]

Flow Rate 0.4 mL/min[5][6]
Detection UV at 220 nm[5][6]
Column Temperature 30°CI[5][6]
Injection Volume 2 uL

Gradient Program Time (min)

Preparation of Solutions:

» Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter

and degas both phases.

¢ Diluent: Use a mixture of Mobile Phase A and B in a 50:50 ratio.

o Standard and Sample Preparation: Follow similar procedures as in Method 1, using the

UPLC diluent.

Logical Relationship of Impurities and Separation Methods
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Caption: Relationship between fexofenadine impurities and separation techniques.

Quantitative Data Summary

Table 1: Chromatographic Performance Data
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Linearity

Method Analyte R_etentio-n Range Lob LoQ
Time (min) (ng/mL) (ng/mL)

(ng/mL)

RP-HPLC[4] Fexofenadine  10.72 0.1-50 0.02 0.05

Impurity B 11.99 0.1-50 0.02 0.05

Impurity A 14.01 0.1-50 0.02 0.05

Impurity C 16.53 0.1-50 0.02 0.05

Impurity D 21.23 0.1-50 0.02 0.05

RP-HPLC[8] Fexofenadine - 60 - 750

Impurity A - 0.7 -18.7 0.18 0.56

Impurity B - 0.7 -18.7 0.12 0.48

RP-HPLC[7] Fexofenadine 3.3 31.5-500 3.5 10.1

Forced Degradation Studies

To establish the stability-indicating nature of the analytical method, fexofenadine is subjected to
various stress conditions.[4]

Protocol for Forced Degradation:

¢ Acid Hydrolysis: Treat a fexofenadine solution (e.g., 500 pg/mL) with 0.5 N HCI and heat at
80°C for 4 hours.[4] Neutralize the solution before dilution and analysis.

o Base Hydrolysis: Treat the fexofenadine solution with 0.5 N NaOH and heat at 80°C for 4
hours.[4] Neutralize before analysis.

o Oxidative Degradation: Treat the fexofenadine solution with 3% v/v H202 at room
temperature or 60°C for 5 hours.[6][9]

e Thermal Degradation: Expose solid fexofenadine powder to a temperature of 105°C for 24
hours.[6][10]
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« Photolytic Degradation: Expose a fexofenadine solution to direct daylight for one week or UV
light (254 nm).[4]

Workflow for Forced Degradation Study

Fexofenadine Stock Solution
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Caption: Workflow of a forced degradation study for fexofenadine.

Table 2: Summary of Forced Degradation Results
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. % Recovery of Degradation
Stress Condition ) Reference
Fexofenadine Products Observed

Three degradation

Acid (0.5 N HCI, 80°C,
82.51% peaks at tR 17.48, [4]

4h) _
19.62, 26.40 min
Base (0.5 N NaOH, Two degradation
89.54% [4]
80°C, 4h) peaks
Oxidation (3% Hz202, Significant Major unknown 6]
60°C, 5h) degradation product (N-oxide)
) ) Minor degradation
Thermal (105°C, 24h) Slight degradation [6]
peaks
Conclusion

The described HPLC and UPLC methods are demonstrated to be simple, accurate, and robust
for the separation and quantification of fexofenadine and its related impurities. The stability-
indicating methods are effective in separating the parent drug from its degradation products,
making them suitable for routine quality control analysis and stability studies of fexofenadine in
pharmaceutical formulations. The provided protocols offer a comprehensive guide for
researchers and drug development professionals working with fexofenadine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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